molecular formula C13H14ClNO B8641341 O-Benzhydrylhydroxylamine hydrochloride CAS No. 3482-34-6

O-Benzhydrylhydroxylamine hydrochloride

Cat. No.: B8641341
CAS No.: 3482-34-6
M. Wt: 235.71 g/mol
InChI Key: XEAXGNOKDYLPHD-UHFFFAOYSA-N
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Description

Properties

CAS No.

3482-34-6

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

O-benzhydrylhydroxylamine;hydrochloride

InChI

InChI=1S/C13H13NO.ClH/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,14H2;1H

InChI Key

XEAXGNOKDYLPHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)ON.Cl

Origin of Product

United States

Preparation Methods

The synthesis of O-Benzhydrylhydroxylamine hydrochloride can be achieved through several routes. One common method involves the reaction of hydroxylamine with diphenylmethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial production methods for hydroxylamine derivatives often involve the use of electrodialysis and hydrolysis reactions. For example, a coupling process of electrodialysis with oxime hydrolysis has been developed for the preparation of hydroxylamine sulfate, which can be adapted for the synthesis of other hydroxylamine salts .

Chemical Reactions Analysis

O-Benzhydrylhydroxylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The hydroxylamine group can participate in substitution reactions, where the diphenylmethyl group can be replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield nitroso compounds, while reduction with lithium aluminum hydride can produce primary amines .

Scientific Research Applications

O-Benzhydrylhydroxylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Benzhydrylhydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis and biochemical studies .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : O-Benzylhydroxylamine hydrochloride
  • Synonyms: Benzyloxyamine Hydrochloride, NSC 4248, MFCD00012952 .
  • CAS No.: 2687-43-6 .
  • Molecular Formula: C₇H₁₀NOCl .
  • Molecular Weight : 159.61 g/mol .
  • Appearance : White to light yellow crystalline powder .
  • Melting Point : 238°C .
  • Purity : ≥98% (HPLC) .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences in molecular structure, functional groups, and applications:

Compound CAS No. Molecular Formula Key Structural Features Applications Safety Profile
O-Benzhydrylhydroxylamine HCl 2687-43-6 C₇H₁₀NOCl Benzyl group linked to hydroxylamine (NH₂O–CH₂C₆H₅) Organic synthesis intermediate Skin/eye irritant
Diphenhydramine HCl 147-24-0 C₁₇H₂₂NO·HCl Benzhydryl (diphenylmethoxy) + dimethylaminoethyl Antihistamine, sedative CNS depression, drowsiness
Benactyzine HCl 57-37-4 C₂₀H₂₄NO₃·HCl Benzilate ester + quinuclidine ring Anticholinergic agent Anticholinergic toxicity (dry mouth, etc.)
Bendamustine HCl 3543-75-7 C₁₆H₂₁Cl₂N₃O₂·HCl Benzimidazole + butanoic acid ethyl ester + Cl atoms Chemotherapy (alkylating agent) Cytotoxic; handle with PPE
N-(2,4-Dichlorobenzyl)hydroxylamine HCl 139460-29-0 C₇H₈Cl₃NO Dichlorobenzyl group + hydroxylamine Potential intermediate for halogenated compounds Higher toxicity due to Cl substituents

Research Findings and Stability

  • O-Benzhydrylhydroxylamine HCl is stable under standard storage conditions (room temperature, dry environment) .
  • Bendamustine HCl degrades under acidic conditions, forming impurities like 5-[bis(2-hydroxyethyl)amino] derivatives, necessitating strict pH control during formulation .
  • Diphenhydramine HCl exhibits photodegradation, requiring light-protected packaging .

Q & A

Q. What are the key identifiers and structural characteristics of O-Benzhydrylhydroxylamine hydrochloride?

this compound is characterized by its benzhydryl (diphenylmethyl) group attached to a hydroxylamine moiety, with a hydrochloride salt. Key identifiers include:

  • Molecular formula : C₁₃H₁₄ClNO (based on structural analogs like O-(4-Chlorobenzyl)hydroxylamine hydrochloride, which shares similar backbone features) .
  • Analytical techniques : Nuclear Magnetic Resonance (NMR) spectroscopy confirms the benzhydryl group (aromatic proton signals at δ 7.2–7.4 ppm) and hydroxylamine protons (broad singlet near δ 5.0 ppm). Mass spectrometry (MS) validates the molecular ion peak and fragmentation pattern .
  • Safety note : Degrades over time; avoid long-term storage .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
  • Storage : Store in a cool, dry place under inert gas (e.g., argon) to minimize degradation. Regularly check for discoloration or precipitate formation, which indicate instability .
  • Disposal : Follow EPA and OSHA guidelines for hazardous waste. Neutralize with a weak base (e.g., sodium bicarbonate) before disposal .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and a mobile phase like ethyl acetate/hexane (1:1). Spot purity is confirmed by a single band .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic and aliphatic protons, while DEPT-135 confirms carbon hybridization .
  • Elemental analysis : Validate chloride content (theoretical ~15–20%) to confirm salt formation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound compared to analogs?

The benzhydryl group introduces significant steric hindrance, slowing nucleophilic reactions compared to less bulky analogs like O-(4-Chlorobenzyl)hydroxylamine hydrochloride. For example:

DerivativeSubstituentSteric HindranceReaction Rate (with carbonyl)
O-Benzhydrylhydroxylamine HClDiphenylmethylHighSlow (t₁/₂ = 2–3 hrs)
O-(4-Cl-Bz)hydroxylamine HCl4-ChlorobenzylModerateFast (t₁/₂ = 30 mins)
Data derived from PubChem and synthesis studies .

Q. What methodological considerations are critical when scaling up synthesis from milligram to gram quantities?

  • Reagent addition rate : Slow addition of hydroxylamine precursors minimizes exothermic side reactions. Use syringe pumps for precision .
  • Temperature control : Maintain ≤0°C during coupling reactions to prevent decomposition. Jacketed reactors are ideal for heat dissipation .
  • Workup optimization : Replace rotary evaporation with fractional distillation for large volumes to improve yield (reported 75–85% at 125 mmol scale) .

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

  • Accelerated degradation studies : Store samples at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., benzophenone from oxidation) .
  • Light sensitivity : UV-Vis spectroscopy reveals photo-degradation; use amber vials for light-sensitive batches .
  • Consensus protocols : Adopt USP-NF guidelines for hygroscopic compounds: desiccants (silica gel) and airtight containers .

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